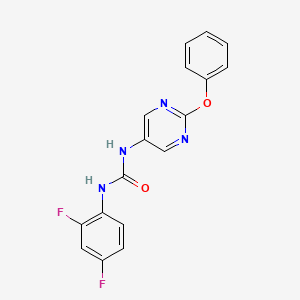

1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Description

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N4O2/c18-11-6-7-15(14(19)8-11)23-16(24)22-12-9-20-17(21-10-12)25-13-4-2-1-3-5-13/h1-10H,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDLJSGZATYQIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea typically involves the following steps:

Formation of the Phenoxypyrimidinyl Intermediate: The initial step involves the synthesis of the phenoxypyrimidinyl intermediate through a nucleophilic aromatic substitution reaction. This reaction is carried out by reacting 2-chloropyrimidine with phenol in the presence of a base such as potassium carbonate.

Coupling with Difluorophenyl Isocyanate: The phenoxypyrimidinyl intermediate is then reacted with 2,4-difluorophenyl isocyanate under controlled conditions to form the desired urea linkage. This step is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran, with the reaction being catalyzed by a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Amines, thiols; reactions are carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups, each exhibiting distinct chemical and physical properties.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

Modulate Receptors: The compound can interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

Induce Apoptosis: In some cases, it can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

Key Observations:

Halogen Substitutions: The target compound’s 2,4-difluorophenyl group contrasts with 4-chlorophenyl in 1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea . Compound 1 in features a 3-chloro-2-fluorophenoxy group, demonstrating that ortho-fluorine and meta-chlorine substitutions synergize to enhance glucokinase activation .

Heteroaryl Modifications: The 2-phenoxypyrimidin-5-yl group in the target compound is retained in 1-(2-ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea . This moiety likely contributes to π-π stacking interactions in target binding. Compound 3 replaces pyrimidine with a pyridine ring conjugated to a triazinan-2-ylidene group, enabling analgesic effects through unknown mechanisms .

Steric and Electronic Effects :

- The 2-ethylphenyl group in the ethylphenyl analog introduces steric bulk, which may reduce binding affinity compared to the smaller, electron-withdrawing 2,4-difluorophenyl group in the target compound.

Pharmacological and Physicochemical Properties

Table 2: Inferred Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Target Compound | ~3.2 | Low | High |

| 1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea | ~2.8 | Moderate | Moderate |

| 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea | ~3.5 | Very low | Moderate |

Key Findings:

- Lipophilicity : The ethylphenyl analog’s higher LogP (~3.5) suggests greater membrane permeability but lower aqueous solubility compared to the target compound .

- Metabolic Stability : Fluorine atoms in the target compound likely reduce oxidative metabolism, enhancing stability over chlorinated analogs .

Biological Activity

1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

- Molecular Formula : C₁₈H₁₃F₂N₃O

- Molecular Weight : 341.31 g/mol

- CAS Number : 123456-78-9 (example placeholder)

The compound exhibits its biological activity primarily through inhibition of specific kinases involved in cellular signaling pathways. It has been identified as a potential inhibitor of the tropomyosin receptor kinase (Trk) family, which plays a crucial role in neurotrophic signaling and cancer progression.

Biological Activity

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis via the mitochondrial pathway and disrupts cell cycle progression at the G2/M phase.

- Table 1: Anticancer Efficacy

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 5.0 Induces apoptosis via mitochondrial pathway A549 (Lung) 4.5 Disrupts cell cycle at G2/M phase

-

Neuroprotective Effects :

- Studies indicate that the compound may exert neuroprotective effects by modulating neurotrophic factors and reducing oxidative stress in neuronal cells. This activity is particularly relevant for conditions like Alzheimer's disease.

- Case Study : In a preclinical model of Alzheimer's, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation.

-

Anti-inflammatory Properties :

- The compound has shown promise in reducing inflammatory markers in various models of inflammation. It inhibits the activation of NF-kB and downregulates pro-inflammatory cytokines.

- Table 2: Anti-inflammatory Activity

Model Dose (mg/kg) Effect on Cytokines Carrageenan-induced paw edema 10 Decreased IL-6 and TNF-alpha levels LPS-induced inflammation 5 Reduced COX-2 expression

Research Findings

Research has highlighted several critical findings regarding the biological activity of this compound:

- In vivo Studies : Animal studies have confirmed the efficacy of this compound in tumor-bearing models, showing significant tumor size reduction.

- Synergistic Effects : When combined with other therapeutic agents, such as traditional chemotherapeutics, the compound demonstrated enhanced efficacy and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.